Cas no 74038-03-2 (3-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}propan-1-ol dihydrochloride)

3-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}propan-1-ol dihydrochloride structure
74038-03-2 structure
Product name:3-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}propan-1-ol dihydrochloride
CAS No:74038-03-2
MF:C22H30Cl3N3OS
MW:490.917101383209
CID:1763018
PubChem ID:3057397

3-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}propan-1-ol dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}propan-1-ol dihydrochloride
    • 3-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]propan-1-ol,dihydrochloride
    • 1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride
    • 10-(3-(4-gamma-Hydroxypropyl-1-piperazinyl)propyl)-2-chlorophenothiazine dihydrochloride
    • DTXSID10224871
    • 74038-03-2
    • Phenothiazine, 2-chloro-10-(3-(4-(3-hydroxypropyl)-1-piperazinyl)propyl)-, dihydrochloride
    • Inchi: InChI=1S/C22H28ClN3OS.2ClH/c23-18-7-8-22-20(17-18)26(19-5-1-2-6-21(19)28-22)11-3-9-24-12-14-25(15-13-24)10-4-16-27;;/h1-2,5-8,17,27H,3-4,9-16H2;2*1H
    • InChI Key: KIIPVZSBRBRMPI-UHFFFAOYSA-N
    • SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl.Cl

Computed Properties

  • Exact Mass: 489.117517g/mol
  • Monoisotopic Mass: 489.117517g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 477
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.2Ų

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